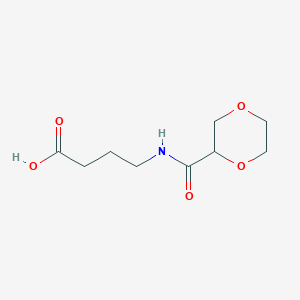![molecular formula C14H21N3O3 B7541232 1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541232.png)
1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid, commonly known as TIPP, is a peptide that has gained significant attention in the field of scientific research. TIPP is a derivative of the naturally occurring peptide, enkephalin, and has been found to possess potent analgesic properties. In
Mécanisme D'action
TIPP exerts its analgesic effects by binding to the delta opioid receptor, a G protein-coupled receptor that is involved in pain modulation. TIPP is a selective delta opioid receptor agonist, meaning it activates only the delta receptor and not other opioid receptors. Activation of the delta receptor leads to the inhibition of pain signaling pathways, resulting in pain relief.
Biochemical and Physiological Effects:
TIPP has been shown to have a number of biochemical and physiological effects. It has been found to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its analgesic and anti-addictive properties. TIPP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal models, TIPP has been found to have a low potential for respiratory depression, a common side effect of opioid analgesics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TIPP in lab experiments is its high potency and selectivity for the delta opioid receptor. This allows for more precise studies of the delta receptor and its role in pain modulation. However, TIPP's high potency can also be a limitation, as it may require lower doses than other opioid analgesics, making it more difficult to administer and study.
Orientations Futures
There are several future directions for research on TIPP. One area of interest is the development of TIPP analogs with improved pharmacokinetic properties, such as longer half-lives and improved bioavailability. Another area of interest is the use of TIPP in combination with other analgesics, such as non-steroidal anti-inflammatory drugs (NSAIDs), to enhance pain relief and reduce the risk of side effects. Finally, further research is needed to fully understand the mechanisms of action of TIPP and its potential therapeutic applications.
Méthodes De Synthèse
TIPP can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). The SPPS method involves the stepwise addition of protected amino acids to a resin-bound peptide chain, while the SPPS method involves the coupling of protected amino acids in solution. Both methods have been used successfully to synthesize TIPP, with yields ranging from 20-50%.
Applications De Recherche Scientifique
TIPP has been extensively studied for its analgesic properties. It has been found to be more potent and longer-lasting than morphine in animal models of pain. TIPP has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for conditions such as arthritis. Additionally, TIPP has been studied for its potential use in drug addiction treatment, as it has been found to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
1-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-9-11(10(2)16(3)15-9)6-7-13(18)17-8-4-5-12(17)14(19)20/h12H,4-8H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEOKDLZZSKIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)N2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7541149.png)
![3-[(5-Oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid](/img/structure/B7541152.png)
![3-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid](/img/structure/B7541160.png)
![3-[(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)amino]propanoic acid](/img/structure/B7541162.png)

![3-amino-N-[3-(2-methylpropoxy)propyl]propanamide](/img/structure/B7541181.png)
![2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B7541196.png)
![2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid](/img/structure/B7541198.png)

![2-[[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7541211.png)
![1-[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541220.png)
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B7541226.png)
![1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541237.png)
![1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541245.png)